N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, an oxadiazol ring, and a pyrazolylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl moiety. This can be achieved through the fluorination of cyclohexane derivatives under controlled conditions. Subsequent steps include the formation of the oxadiazol ring and the attachment of the pyrazolylbenzamide group.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: Its unique properties can be harnessed for industrial applications, such as in materials science and catalysis.
Mechanism of Action
The mechanism by which N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)isoxazole-3-carboxamide
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyridin-2-yl)benzamide
Uniqueness: N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide stands out due to its specific structural features and potential applications. Its difluorocyclohexyl group and oxadiazol ring contribute to its unique chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O2/c20-19(21)7-5-13(6-8-19)17-24-16(28-25-17)12-22-18(27)14-3-1-4-15(11-14)26-10-2-9-23-26/h1-4,9-11,13H,5-8,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKZITZAFPTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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